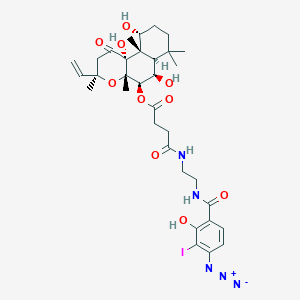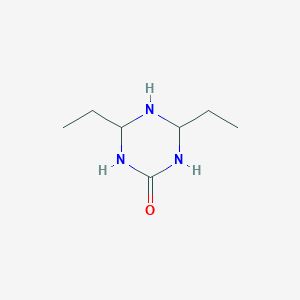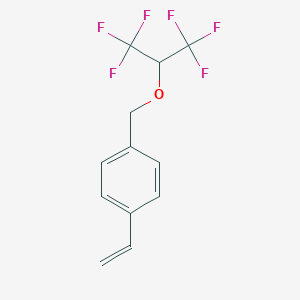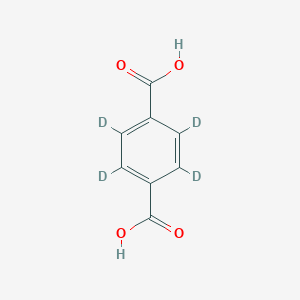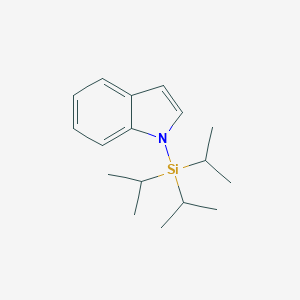![molecular formula C22H42NO8P B044353 [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 117549-94-7](/img/structure/B44353.png)
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as DHEP, is a synthetic phospholipid that has been extensively studied for its potential in various scientific research applications. It is a cationic lipid that can be used for the delivery of nucleic acids, proteins, and other biomolecules into cells.
作用機序
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate works by forming liposomes, which are lipid bilayer structures that can encapsulate biomolecules. The cationic charge of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate allows it to interact with negatively charged biomolecules, such as nucleic acids, and facilitate their delivery into cells. Once inside the cell, the liposomes can fuse with the cell membrane, releasing the encapsulated biomolecules into the cytoplasm.
生化学的および生理学的効果
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity and high biocompatibility, making it a promising candidate for use in various scientific research applications. It has been shown to be effective in delivering nucleic acids and proteins into cells, and has been used in a variety of in vitro and in vivo studies.
実験室実験の利点と制限
One of the main advantages of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate is its high efficiency in delivering biomolecules into cells. It has also been shown to have low toxicity and high biocompatibility, making it a safe and effective option for use in various scientific research applications. However, one limitation of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate is its relatively high cost compared to other transfection agents.
将来の方向性
There are many potential future directions for the use of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One area of focus is the development of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate-based vaccines, which could be used to deliver antigens and adjuvants into cells to stimulate an immune response. Another potential direction is the use of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate for the delivery of CRISPR/Cas9 gene editing systems into cells. Additionally, further research is needed to optimize the synthesis and formulation of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate for use in various scientific research applications.
合成法
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized using a variety of methods, including the reaction of cyclopentyl diol with hexanoyl chloride followed by the reaction of the resulting cyclopentyl hexanoate with 2-(trimethylammonio)ethyl phosphate. The resulting [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate can be purified using chromatography techniques.
科学的研究の応用
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential in various scientific research applications, including gene therapy, drug delivery, and vaccine development. It has been shown to be an effective transfection agent for the delivery of nucleic acids, such as plasmid DNA and siRNA, into cells. [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate has also been used for the delivery of proteins and peptides into cells, as well as for the development of lipid-based vaccines.
特性
CAS番号 |
117549-94-7 |
|---|---|
製品名 |
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate |
分子式 |
C22H42NO8P |
分子量 |
479.5 g/mol |
IUPAC名 |
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H42NO8P/c1-6-8-10-12-20(24)29-18-14-15-19(22(18)30-21(25)13-11-9-7-2)31-32(26,27)28-17-16-23(3,4)5/h18-19,22H,6-17H2,1-5H3/t18-,19+,22+/m1/s1 |
InChIキー |
YDWZHMDKWNAPFJ-DXIQSLLYSA-N |
異性体SMILES |
CCCCCC(=O)O[C@@H]1CC[C@@H]([C@H]1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCC(=O)OC1CCC(C1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCC(=O)OC1CCC(C1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
同義語 |
1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol 1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol, (+)-isomer 1-PDHCT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)
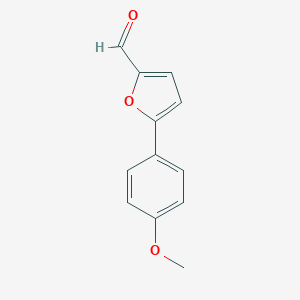
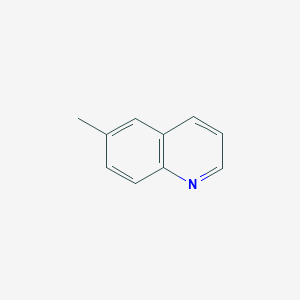
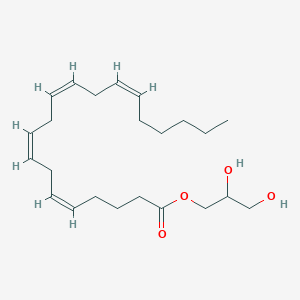
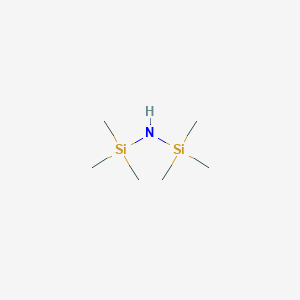
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)
